molecular formula C10H17Cl2N3O B1376562 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride CAS No. 1423023-97-5

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride

Cat. No. B1376562
CAS RN: 1423023-97-5
M. Wt: 266.16 g/mol
InChI Key: CBGQQIRGKCMTSO-UHFFFAOYSA-N
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Description

“2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1423023-97-5. It has a molecular weight of 266.17 . The IUPAC name for this compound is 2-amino-N-methyl-N-(4-pyridinylmethyl)propanamide dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is a salt with chloride ions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

1. Topical Inflammation Inhibitors

Studies have indicated the potential of N-pyridinyl(methyl)indolylpropanamides, structurally similar to 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride, as non-acidic NSAIDs, with some compounds showing higher potency than ibuprofen in mouse ear swelling assays, indicating significant anti-inflammatory activity (Dassonville et al., 2004).

2. Luminescent Materials and Multi-Stimuli-Responsive Properties

Compounds like pyridyl substituted benzamides, which have a similar structural motif to this compound, have been studied for their luminescent properties in various solutions and solid states. These compounds have also shown mechanochromic properties and multi-stimuli-responsive behavior, indicating their potential application in material sciences (Srivastava et al., 2017).

3. Corrosion Inhibition

Derivatives with pyridine rings similar to this compound have been synthesized and found to act as corrosion inhibitors. Such compounds have shown mixed-type inhibition effects and follow Langmuir adsorption isotherm, suggesting their potential use in protecting metals from corrosion (Ji et al., 2016).

4. Metal Analysis in Environmental and Pharmaceutical Samples

Compounds structurally related to this compound have been used as ion-pairing reagents for the separation and determination of common metal ions in pharmaceutical preparations and various water samples. This indicates their utility in environmental monitoring and pharmaceutical quality control (Belin & Gülaçar, 2005).

5. Coordination Chemistry and Molecular Structures

Related compounds have been extensively studied in coordination chemistry, demonstrating the ability to form complexes with metals such as copper and manganese. These complexes have been characterized and studied for their geometrical configurations and electron paramagnetic resonance properties, indicating their potential application in catalysis and material science (Hureau et al., 2008).

Mechanism of Action

properties

IUPAC Name

2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQQIRGKCMTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=NC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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